molecular formula C12H13ClN2O2 B2788311 N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1009340-97-9

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2788311
CAS No.: 1009340-97-9
M. Wt: 252.7
InChI Key: CXINCYRLVYRZCZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a chloro-substituted phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of acetic acid as a solvent, which facilitates the reaction and ensures good yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and carboxamide group make it particularly interesting for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-7-2-3-8(6-9(7)13)14-12(17)10-4-5-11(16)15-10/h2-3,6,10H,4-5H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXINCYRLVYRZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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